molecular formula C17H19N3O6S B5168124 N~1~-(2-methoxyethyl)-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide

N~1~-(2-methoxyethyl)-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide

Cat. No.: B5168124
M. Wt: 393.4 g/mol
InChI Key: MNKIYUPUBUNQBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-(2-methoxyethyl)-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide, commonly known as MNS, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicinal chemistry. MNS is a small molecule inhibitor that targets protein-protein interactions, making it a promising candidate for developing new drugs for various diseases.

Mechanism of Action

MNS works by binding to the surface of the MDM2 protein, preventing it from interacting with p53. This allows p53 to accumulate in the cell, leading to the activation of downstream pathways that promote apoptosis and cell cycle arrest.
Biochemical and Physiological Effects
MNS has been shown to have potent anticancer effects in vitro and in vivo. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. Additionally, MNS has been shown to have anti-inflammatory effects, making it a potential candidate for developing new anti-inflammatory drugs.

Advantages and Limitations for Lab Experiments

One advantage of using MNS in lab experiments is its specificity for the MDM2-p53 interaction. This makes it a valuable tool for studying the role of this interaction in cancer and other diseases. However, one limitation of using MNS is its relatively low potency compared to other inhibitors of the MDM2-p53 interaction.

Future Directions

There are several potential future directions for research on MNS. One area of focus could be the development of more potent MDM2-p53 inhibitors based on the structure of MNS. Additionally, further studies could be conducted to investigate the potential applications of MNS in other diseases beyond cancer, such as inflammatory disorders. Finally, research could be conducted to investigate the potential use of MNS in combination with other drugs to enhance its therapeutic effects.

Synthesis Methods

MNS can be synthesized through a multistep process that involves the reaction of several chemical compounds. The first step involves the reaction of 3-nitrobenzenesulfonyl chloride with N-methoxy-N-methylglycine to produce N-methoxy-N-methyl-N-(3-nitrobenzenesulfonyl)glycine. This compound is then reacted with 2-methoxyethylamine to produce N~1~-(2-methoxyethyl)-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide.

Scientific Research Applications

MNS has been studied extensively for its potential applications in medicinal chemistry. It has been shown to inhibit the interaction between the proteins MDM2 and p53, which are involved in the regulation of cell growth and division. This inhibition can lead to the activation of p53 and the induction of apoptosis, making MNS a potential candidate for developing new cancer therapies.

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-3-nitroanilino]-N-(2-methoxyethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O6S/c1-26-11-10-18-17(21)13-19(14-6-5-7-15(12-14)20(22)23)27(24,25)16-8-3-2-4-9-16/h2-9,12H,10-11,13H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNKIYUPUBUNQBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CN(C1=CC(=CC=C1)[N+](=O)[O-])S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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